molecular formula C4H2ClIN2 B2789173 2-Chloro-3-iodopyrazine CAS No. 191340-85-9

2-Chloro-3-iodopyrazine

Cat. No.: B2789173
CAS No.: 191340-85-9
M. Wt: 240.43
InChI Key: ZEADRFPMIXXSLG-UHFFFAOYSA-N
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Description

2-Chloro-3-iodopyrazine is an organic compound with the molecular formula C4H2ClIN2 It is a halogenated pyrazine derivative, characterized by the presence of both chlorine and iodine atoms attached to the pyrazine ring

Scientific Research Applications

2-Chloro-3-iodopyrazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized pyrazines.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodopyrazine typically involves halogenation reactions. One common method is the iodination of 2-chloropyrazine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{2-Chloropyrazine} + I_2 + \text{Oxidizing Agent} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by various nucleophiles.

    Cross-Coupling Reactions: This compound is a valuable substrate in Suzuki-Miyaura and Stille coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.

    Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in aqueous or alcoholic solvents.

    Stille Coupling: Stannanes and palladium catalysts in the presence of ligands.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azido, thiol, or amino derivatives.

    Coupling Products: Biaryl or vinyl-aryl compounds, which are valuable intermediates in organic synthesis.

Comparison with Similar Compounds

    2-Chloropyrazine: Lacks the iodine atom, making it less reactive in certain cross-coupling reactions.

    3-Iodopyrazine: Lacks the chlorine atom, which can influence its reactivity and selectivity in substitution reactions.

    2-Bromo-3-iodopyrazine: Contains a bromine atom instead of chlorine, offering different reactivity profiles in halogen exchange reactions.

Uniqueness: 2-Chloro-3-iodopyrazine is unique due to the presence of both chlorine and iodine atoms, providing a versatile platform for various chemical transformations. Its dual halogenation allows for selective functionalization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-3-iodopyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIN2/c5-3-4(6)8-2-1-7-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEADRFPMIXXSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191340-85-9
Record name 2-chloro-3-iodopyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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